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molecular formula C11H12O B8333284 4-Phenylpent-3-ene-2-one

4-Phenylpent-3-ene-2-one

Cat. No. B8333284
M. Wt: 160.21 g/mol
InChI Key: XURWDTLVUCJELJ-UHFFFAOYSA-N
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Patent
US04108667

Procedure details

Phenanthridinium perchlorate (2 g) and 4-phenylpent-3-ene-2-one (4 g) were heated together at 150° for 16 hours. The reaction mixture was cooled and diluted with methanol. The product was isolated by filtration and recrystallized from acetonitrile. Yield 1.5 g, m.p. 252°-3°.
Name
Phenanthridinium perchlorate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]([O-:5])(=[O:4])(=[O:3])=[O:2].[CH:6]1[C:19]2[C:10](=[NH+:11][CH:12]=[C:13]3[C:18]=2[CH:17]=[CH:16][CH:15]=[CH:14]3)[CH:9]=[CH:8][CH:7]=1.[C:20]1([C:26]([CH3:31])=[CH:27][C:28](=O)[CH3:29])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CO>[Cl:1]([O-:5])(=[O:4])(=[O:3])=[O:2].[CH3:29][C:28]1[N+:11]2[C:10]3[CH:9]=[CH:8][CH:7]=[CH:6][C:19]=3[C:18]3[C:13]([C:12]=2[CH:31]=[C:26]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:27]=1)=[CH:14][CH:15]=[CH:16][CH:17]=3 |f:0.1,4.5|

Inputs

Step One
Name
Phenanthridinium perchlorate
Quantity
2 g
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].C1=CC=CC2=[NH+]C=C3C=CC=CC3=C12
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=CC(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from acetonitrile

Outcomes

Product
Name
Type
Smiles
Cl(=O)(=O)(=O)[O-].CC1=CC(=CC2=[N+]1C=1C=CC=CC1C1=CC=CC=C21)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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